molecular formula C15H13ClN4 B1610567 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine CAS No. 18091-89-9

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Cat. No.: B1610567
CAS No.: 18091-89-9
M. Wt: 284.74 g/mol
InChI Key: GWSXDWFXNVOIIC-UHFFFAOYSA-N
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Description

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a hydrazino group, potentially offering distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

    Hydrazination: The key step involves the introduction of the hydrazino group. This is usually achieved by reacting the starting material with hydrazine hydrate under controlled conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the formation of the hydrazino derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

    Quality Control: Rigorous testing to confirm the identity and purity of the compound, adhering to industry standards.

Types of Reactions:

    Oxidation: The hydrazino group can undergo oxidation to form azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazino group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products:

    Oxidation Products: Azides or nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

7-Chloro-

Properties

IUPAC Name

(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSXDWFXNVOIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495999
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-89-9
Record name 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione and hydrazine hydrate is allowed to stand for 72 hours at about 25° C. After evaporation of the ethanol, the solid products obtained are recrystallized from methylene chloride-benzene to give 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine of melting point 204°-207° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3.4 parts of 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine dihydrochloride in 60 parts by volume of methanol is added 1.25 parts of 80% hydrazine hydrate. The suspension is stirred for 40 minutes, diluted with water and extracted with methylene chloride. The extract is washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent. The residue is recrystallized from a mixture of methylene chloride and benzene to give 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine as colorless prisms. Melting point: around 170° C (browning), 202° C to 204° C (decomposition).
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2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine dihydrochloride
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Synthesis routes and methods III

Procedure details

Thus obtained 2-benzylmercapto-7-chloro-5-phenyl-3H-1,4-benzodiazepine (4 parts) is dissolved in 100 parts by volume of a mixture of methanol and tetrahydrofuran (1:1) and 10 parts by volume of hydrazine hydrate is added thereto. After being left standing overnight at room temperature, the reaction mixture is poured into water and extracted with chloroform. The chloroform layer is washed with water and dried over sodium sulfate. Evaporation of the solvent affords 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine. Recrystallization from a mixture of chloroform and benzene gives colorless crystals. M.P. 203°-205° C (decomposition). Thus obtained product is identical with the product prepared in Examples 1 and 9.
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2-benzylmercapto-7-chloro-5-phenyl-3H-1,4-benzodiazepine
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Synthesis routes and methods IV

Procedure details

To a solution of 2 parts of 7-chloro-2-methylmercapto-5-phenyl-3H-1,4-benzodiazepine in 70 parts by volume of ethanol is added 5 parts by volume of 80% hydrazine hydrate and the mixture is allowed to stand at room temperature for 3 days. After evaporation of the solvent, a small amount of water is added to the residue, whereby 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is obtained as crystals. Recrystallization from a mixture of methylene chloride and benzene gives crystals. Melting point; 175° C (browning), 205° C to 207° C (decomposition).
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7-chloro-2-methylmercapto-5-phenyl-3H-1,4-benzodiazepine
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Synthesis routes and methods V

Procedure details

To a solution of 2.9 parts of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione in a mixture of 2.5 parts by volume of dimethylsulfoxide and 100 parts by volume of ethanol is added 5 parts by volume of 80% hydrazine hydrate, and the mixture is allowed to stand for 24 hours. After evaporation of the solvent under reduced pressure, the residue is diluted with water, followed by extraction with methylene chloride. The methylene chloride layer is dried over sodium sulfate and the solvent is evaporated. Treatment of the residue with benzene gives 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine. Recrystallization from a mixture of methylene chloride and benzene gives crystals melting at 205° C to 207° C (decomposition) which are confirmed to be identical with the product prepared in Examples 1 and 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
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Reactant of Route 5
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 6
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

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